N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide
Description
N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide core, substituted with a morpholine ring and a dihydroxyphenyl group
Properties
IUPAC Name |
N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-17-6-3-7-18(23)16(17)12-20-19(24)15-5-2-1-4-14(15)13-21-8-10-25-11-9-21/h1-7,22-23H,8-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQROBWQNOXGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)NCC3=C(C=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dihydroxybenzaldehyde, morpholine, and benzoyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2,6-dihydroxybenzaldehyde with morpholine under acidic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The final step involves the acylation of the amine with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group can participate in hydrogen bonding and other interactions, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-dihydroxyphenyl)methyl]-2-(piperidin-4-ylmethyl)benzamide
- N-[(2,6-dihydroxyphenyl)methyl]-2-(pyrrolidin-4-ylmethyl)benzamide
Uniqueness
N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
